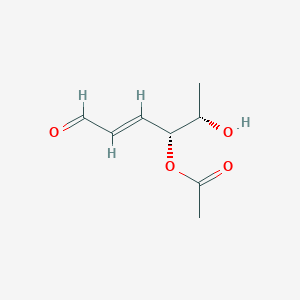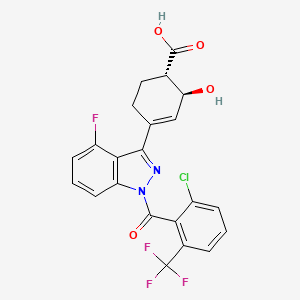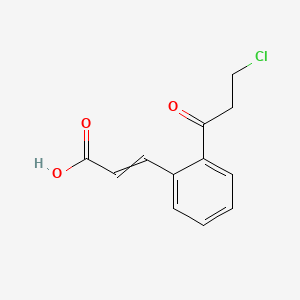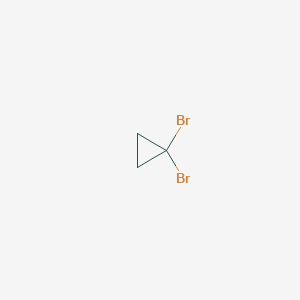
N-(2-bromophenyl)-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-3,5-dinitrobenzamide is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a phenyl ring and two nitro groups attached to a benzamide structure. Its unique chemical structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-3,5-dinitrobenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 2-bromophenylamine followed by acylation to introduce the benzamide group. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and acylation steps, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bromophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide group, under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of N-(2-bromophenyl)-3,5-diaminobenzamide.
Oxidation: Formation of oxidized derivatives, potentially leading to ring-cleavage products under harsh conditions.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-3,5-dinitrobenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-bromophenyl)-2-nitrobenzamide: Similar structure but with one nitro group, used in similar applications.
N-(4-bromophenyl)-3,5-dinitrobenzamide: Positional isomer with different biological and chemical properties.
2-chloro-N-(2-bromophenyl)nicotinamide: A related compound with a chloro group, studied for its antibacterial properties.
Uniqueness
N-(2-bromophenyl)-3,5-dinitrobenzamide is unique due to the presence of two nitro groups, which significantly influence its reactivity and biological activity. The combination of bromine and nitro groups provides a versatile platform for further chemical modifications and enhances its potential in various research fields.
Propiedades
Fórmula molecular |
C13H8BrN3O5 |
|---|---|
Peso molecular |
366.12 g/mol |
Nombre IUPAC |
N-(2-bromophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H8BrN3O5/c14-11-3-1-2-4-12(11)15-13(18)8-5-9(16(19)20)7-10(6-8)17(21)22/h1-7H,(H,15,18) |
Clave InChI |
BTTDFGINMJKPET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




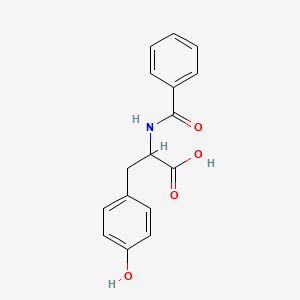
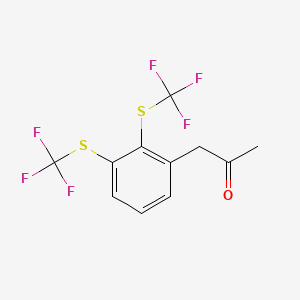
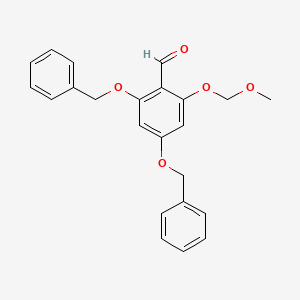
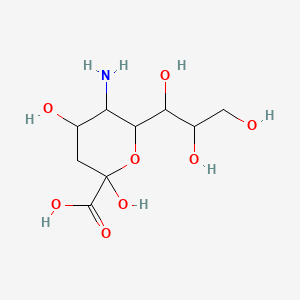
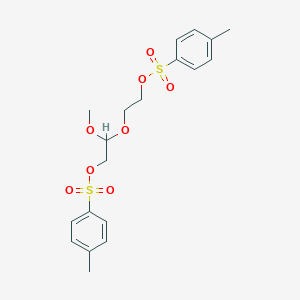
![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)
